
tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Overview
Description
tert-Butyl (4-acetyl-2-bromophenyl)carbamate: is an organic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 4-acetyl-2-bromophenyl moiety. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetyl-2-bromophenyl)carbamate typically involves the reaction of tert-butyl 4-acetyl-2-bromobenzoate with appropriate reagents. One method involves dissolving tert-butyl 4-acetyl-2-bromobenzoate in acetonitrile, followed by the addition of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and potassium carbonate. The mixture is heated at 120°C under a nitrogen atmosphere for 16 hours. After the reaction, the mixture is concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated to obtain the crude product, which is then purified by column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-acetyl-2-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Phenylcarbamates: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the acetyl group.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
tert-Butyl (4-acetyl-2-bromophenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of tert-Butyl (4-acetyl-2-bromophenyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects in various applications .
Comparison with Similar Compounds
tert-Butyl (4-bromophenyl)carbamate: Similar structure but lacks the acetyl group.
tert-Butyl (4-iodophenyl)carbamate: Similar structure with iodine instead of bromine.
tert-Butyl (4-methylphenyl)carbamate: Similar structure with a methyl group instead of an acetyl group
Uniqueness: tert-Butyl (4-acetyl-2-bromophenyl)carbamate is unique due to the presence of both the acetyl and bromine groups, which provide specific reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
tert-butyl N-(4-acetyl-2-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRMZMLEIGRKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693039 | |
| Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-93-2 | |
| Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


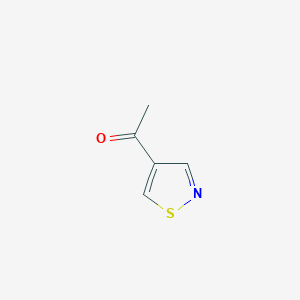
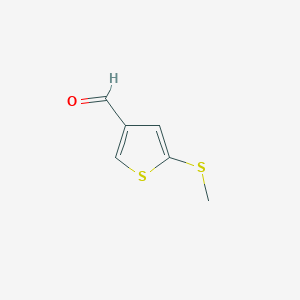
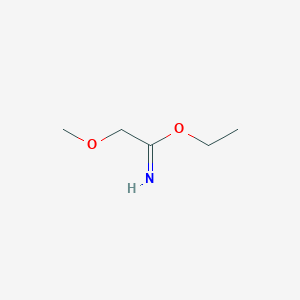
![N-[(1Z)-1-[cyano({[(furan-2-yl)methyl]carbamoyl})methylidene]-1H-isoindol-3-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide](/img/structure/B3293189.png)
![4-Chloro-5-fluorothieno[2,3-d]pyrimidine](/img/structure/B3293192.png)
![4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-](/img/structure/B3293198.png)
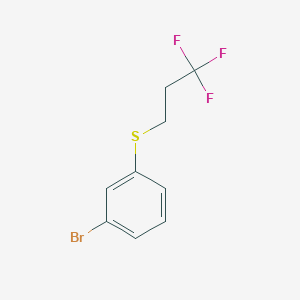

![4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B3293229.png)
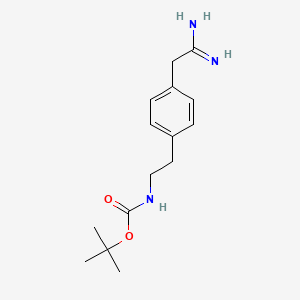
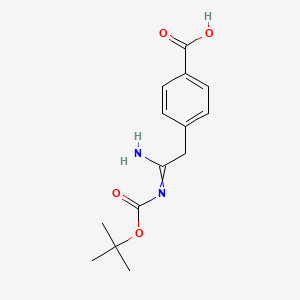
![4-Boc-amino-1-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-YL]-piperidine](/img/structure/B3293262.png)

